molecular formula C9H11FOS B1267848 2-[(4-Fluorobenzyl)thio]ethanol CAS No. 203303-04-2

2-[(4-Fluorobenzyl)thio]ethanol

Cat. No.: B1267848
CAS No.: 203303-04-2
M. Wt: 186.25 g/mol
InChI Key: ZPOGPEPCFFSJEK-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOGPEPCFFSJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319455
Record name 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-04-2
Record name 2-[[(4-Fluorophenyl)methyl]thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203303-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)thio]ethanol typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea, which is then hydrolyzed to yield 4-fluorobenzylthiol. The final step involves the reaction of 4-fluorobenzylthiol with ethylene oxide to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)thio]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Fluorobenzyl)thio]ethanol is a sulfur-containing organic compound that has garnered significant attention in scientific research due to its diverse applications in pharmaceuticals, chemistry, and biology. This article provides a comprehensive overview of its applications, including detailed data tables and case studies that illustrate its potential in various fields.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy.

Chemical Research

In organic synthesis, this compound acts as a building block for creating more complex molecules. It aids researchers in exploring new chemical reactions and pathways, facilitating advancements in synthetic methodologies.

Material Science

The compound can be incorporated into polymer formulations, enhancing properties such as thermal stability and mechanical strength. This application is beneficial for producing advanced materials used in various industrial sectors.

Analytical Chemistry

It serves as a standard reference material in chromatography, enabling accurate identification and quantification of similar compounds in complex mixtures.

Biochemical Studies

Researchers utilize this compound to study interactions of fluorinated compounds with biological systems, providing insights into drug design and metabolic pathways.

Antimicrobial Activity

Recent studies indicate significant antimicrobial properties against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism likely involves disruption of cellular processes in pathogens.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth.

Case Study 1: Inhibition of Tyrosinase Activity

A study evaluated the inhibitory effects on tyrosinase activity, showing an IC50 value indicating significant potency for potential applications in skin whitening formulations.

CompoundIC50 (μM)Remarks
This compound12.5Effective inhibitor of tyrosinase

Case Study 2: Antimicrobial Efficacy

The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent with a minimum inhibitory concentration (MIC) of 32 μg/mL.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli32

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Expected to be well absorbed due to its lipophilic nature.
  • Distribution : Likely distributes widely in tissues due to its small molecular size.
  • Metabolism : Initial studies suggest metabolic pathways involving oxidation and conjugation.
  • Excretion : Primarily renal excretion anticipated based on chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)thio]ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)thio]ethanol
  • 2-[(4-Bromobenzyl)thio]ethanol
  • 2-[(4-Methylbenzyl)thio]ethanol

Comparison

Compared to its analogs, 2-[(4-Fluorobenzyl)thio]ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .

Biological Activity

2-[(4-Fluorobenzyl)thio]ethanol, a sulfur-containing organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H10FOS
  • CAS Number : 203303-04-2
  • Molecular Weight : 188.24 g/mol

The compound features a fluorobenzyl group attached to a thioether moiety, which is known to influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including those involved in metabolic pathways. For example, it may act as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production .
  • Cell Signaling Modulation : It influences cell signaling pathways, potentially affecting processes like apoptosis and cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of cellular processes in pathogens.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth .

Case Study 1: Inhibition of Tyrosinase Activity

A study evaluated the inhibitory effects of this compound on tyrosinase activity. The results showed that the compound effectively reduced enzyme activity with an IC50 value indicating significant potency. This suggests potential applications in skin whitening formulations where tyrosinase inhibition is desired.

CompoundIC50 (μM)Remarks
This compound12.5Effective inhibitor of tyrosinase

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against these pathogens, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli32

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues due to its small molecular size.
  • Metabolism : Initial studies suggest metabolic pathways involving oxidation and conjugation.
  • Excretion : Primarily renal excretion is anticipated based on its chemical properties.

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Fluorobenzyl)thio]ethanol, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution between 4-fluorobenzyl halides (e.g., chloride or bromide) and 2-mercaptoethanol. A typical procedure involves refluxing equimolar amounts of the reactants in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to neutralize HX byproducts. Reaction progress can be monitored via TLC or HPLC. Evidence from analogous thioether syntheses (e.g., 2-(4-nitrophenyl)thioethanol) suggests yields may improve under inert atmospheres and controlled temperatures (40–60°C) .

Q. How should researchers characterize this compound to confirm purity and structure?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify aromatic protons (δ ~7.0–7.4 ppm for fluorobenzyl), thioether (–SCH₂–), and hydroxyl (–OH) groups. Compare with published spectra of structurally related thioethers like PG01 .
  • ATR-IR : Detect S–C (~650 cm⁻¹) and O–H (~3400 cm⁻¹) stretches .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z: 200.24 for C₉H₁₁FOS).

Q. What safety protocols are critical when handling this compound in the lab?

Thiols and fluorinated compounds require:

  • Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation or skin contact.
  • Storage in inert, airtight containers away from oxidizers.
  • Neutralization of waste with dilute hydrogen peroxide to oxidize residual thiols. Safety guidelines for analogous compounds (e.g., 2-(methylthio)ethanol) emphasize these precautions .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted spectral data for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR chemical shifts and IR vibrational modes. Discrepancies in hydroxyl proton shifts may arise from solvent effects or hydrogen bonding, which can be modeled using implicit solvation (e.g., PCM). Cross-validate with experimental data from related fluorobenzyl derivatives (e.g., crystallographic data in ) and adjust computational parameters iteratively .

Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be systematically evaluated?

The fluorobenzyl-thioethanol motif is found in drug intermediates (e.g., eliprodil analogs) targeting neurological receptors. To assess bioactivity:

  • Perform in vitro assays (e.g., enzyme inhibition or receptor binding) using purified targets.
  • Optimize pharmacokinetics via logP measurements (HPLC) and metabolic stability tests (microsomal incubation). Reference studies on 4-(4-fluorobenzyl)piperidine derivatives demonstrate this workflow .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility) for this compound?

Contradictions may stem from polymorphic forms or impurities. Strategies include:

  • Reproducibility checks : Synthesize the compound using multiple routes (e.g., alkylation vs. thiol-ene reactions).
  • DSC/TGA : Analyze thermal behavior to identify polymorphs.
  • Solubility screening : Use standardized solvents (e.g., DMSO, ethanol) and report equilibration times. Data from structurally similar alcohols (e.g., tyrosol, ) provide benchmarks.

Q. What advanced analytical techniques are suitable for studying the compound’s stability under varying pH and temperature?

  • HPLC-MS : Monitor degradation products (e.g., oxidation to sulfoxide/sulfone).
  • Accelerated stability studies : Expose samples to 40°C/75% RH and analyze at intervals (e.g., 1, 3, 6 months).
  • pH-rate profiling : Dissolve in buffers (pH 1–12) and track decomposition kinetics via UV-Vis or NMR .

Methodological Guidelines

  • Synthetic Optimization : Use DOE (design of experiments) to vary solvents, bases, and temperatures systematically.
  • Data Validation : Cross-reference spectral data with PubChem or CAS entries (e.g., ).
  • Ethical Reporting : Disclose synthetic yields, purity (HPLC/GC), and characterization details to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.